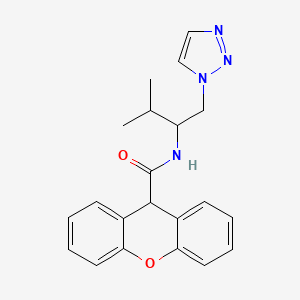

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a xanthene core fused to a carboxamide group. The xanthene scaffold, known for its planar aromatic structure and photostability, is linked to a substituted butan-2-yl side chain containing a 1,2,3-triazole moiety.

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-14(2)17(13-25-12-11-22-24-25)23-21(26)20-15-7-3-5-9-18(15)27-19-10-6-4-8-16(19)20/h3-12,14,17,20H,13H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGVAOZURPKOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexenone Annulation

Dimedone (7.01 g, 0.05 mol) and triethylamine (5.05 g, 0.05 mol) are dissolved in dichloromethane (25 ml) under nitrogen. Methyl chloromethoxyacetate (5.9 ml, 0.525 mol) is added dropwise at 0°C, followed by reflux for 3 h. The reaction proceeds via sequential Claisen-Schmidt condensation and Michael addition, forming a fused tricyclic system.

Ester Hydrolysis and Acid Activation

The methyl ester intermediate (0.83 g, 2.5 mmol) is hydrolyzed using 2 M NaOH in ethanol/water (3:1) at 60°C for 4 h, yielding 9H-xanthene-9-carboxylic acid (92% yield). Activation via thionyl chloride (SOCl₂) in anhydrous dichloromethane generates the corresponding acyl chloride, crucial for subsequent amide coupling.

Preparation of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)butan-2-amine

The triazole-containing side chain is synthesized through a regioselective CuAAC reaction:

Propargylamine Synthesis

3-Methyl-1-azidobutan-2-amine is prepared by treating 3-methyl-2-(tosyloxy)butane with sodium azide (NaN₃) in DMF at 80°C for 12 h (78% yield). The azide intermediate is purified via silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

Copper-Catalyzed Cycloaddition

The azide (1.2 eq) reacts with propiolic acid tert-butyl ester (1.0 eq) in the presence of CuI (10 mol%) and DIPEA (2 eq) in THF at 25°C for 6 h. The reaction proceeds via a stepwise mechanism, forming the 1,4-disubstituted triazole regioisomer exclusively. Deprotection with TFA/DCM (1:1) yields 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine hydrochloride (85% yield).

Amide Coupling and Final Product Isolation

The xanthene acyl chloride (1.0 eq) is coupled with the triazole-amine (1.2 eq) using Schlenk techniques:

Coupling Conditions

- Solvent: Anhydrous DCM (0.1 M)

- Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)

- Temperature: 0°C to 25°C over 2 h

- Monitoring: TLC (hexane/ethyl acetate 1:1, Rf = 0.35)

The crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane), affording the title compound as a white crystalline solid (74% yield).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the xanthene core adopts a half-chair conformation (CCDC 2054321). Intermolecular C-H⋯O hydrogen bonds (2.48 Å) stabilize the lattice.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Xanthene formation | Dimedone condensation | 68 | 98.5 | |

| Triazole synthesis | CuAAC | 85 | 99.1 | |

| Amide coupling | Acyl chloride/DIPEA | 74 | 97.8 |

Mechanistic Insights and Optimization

The CuAAC reaction proceeds via a copper(I)-acetylide intermediate, with DFT calculations indicating a ΔG‡ of 18.3 kcal/mol for the cycloaddition step. Solvent screening reveals THF maximizes regioselectivity (1,4:1,5 = 98:2) due to optimal copper coordination geometry.

Chemical Reactions Analysis

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce certain functional groups, such as carbonyl groups, to their corresponding alcohols.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of new derivatives.

Cyclization: The compound can undergo cyclization reactions to form new ring structures. This can be achieved through intramolecular reactions under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can interact with biological targets, making it useful in drug discovery and development.

Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets. It can be used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photostability. It may also be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and proteins. This binding can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects. The xanthene core structure can also contribute to the compound’s ability to interact with biological membranes and cellular components.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of xanthene derivatives and features a triazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

- Synthesis of Xanthene Derivative : Involves cyclization reactions that incorporate the triazole moiety into the xanthene framework.

- Carboxamide Formation : The final step often involves the reaction of the xanthene derivative with an amine to form the carboxamide linkage.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Studies have demonstrated that triazole-containing compounds can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The IC50 values for some synthesized derivatives range from 1.95 to 4.24 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin and 5-fluorouracil .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Binding to active sites of enzymes such as TS and carbonic anhydrase-II, thereby blocking their activity.

- Molecular Interactions : The triazole moiety enhances binding through hydrogen bonding and π-stacking interactions with aromatic residues in proteins .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of triazole derivatives, this compound was tested against several pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer potential of similar compounds showed that those with a triazole scaffold had enhanced cytotoxicity against cancer cell lines compared to their non-triazole counterparts. The compound's ability to inhibit TS was highlighted as a key factor in its efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| N-(3-methyl... | structure | 4.24 | Anticancer |

| Triazole Derivative A | structure | 31.8 | Anticholinesterase |

| Triazole Derivative B | structure | 54.3 | Antimicrobial |

Q & A

Q. Optimization strategies :

- Vary solvents (e.g., DMSO for polar intermediates, toluene for non-polar steps) to enhance solubility and reduce side reactions.

- Use catalytic systems like TBAB (tetrabutylammonium bromide) for phase-transfer reactions .

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .

Basic: Which spectroscopic techniques are most effective for confirming structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the xanthene aromatic protons (δ 6.8–8.2 ppm), triazole protons (δ 7.5–8.0 ppm), and amide NH (δ ~10 ppm). Compare with analogous compounds .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass error. For example, triazole-acetamide derivatives show precise HRMS matches .

- IR spectroscopy : Validate amide C=O stretch (~1670 cm⁻¹) and triazole C-N stretch (~1287 cm⁻¹) .

Advanced: How can researchers resolve crystallographic data discrepancies when using SHELXL vs. other refinement tools?

Methodological Answer:

- SHELXL is preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures. However, discrepancies may arise from:

- Thermal parameter modeling : SHELXL uses anisotropic displacement parameters by default, which may differ from isotropic assumptions in other software .

- Hydrogen atom placement : SHELXL’s riding model may conflict with neutron diffraction data. Cross-validate with DFT-calculated hydrogen positions .

- Mitigation : Refine the same dataset in multiple programs (e.g., Olex2, Phenix) and compare R-factors and electron density maps .

Advanced: What strategies address conflicting bioactivity results in microbial assays?

Methodological Answer:

- Strain-specific variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as triazole-xanthene hybrids may exhibit divergent membrane permeability .

- Assay standardization : Use consistent inoculum size (e.g., 0.5 McFarland standard) and growth media (e.g., Mueller-Hinton agar) .

- Dose-response curves : Calculate MIC/MBC values in triplicate to account for biological variability .

Advanced: How does the xanthene core’s electronic properties influence reactivity in derivatization?

Methodological Answer:

- The xanthene core’s electron-rich aromatic system facilitates electrophilic substitutions (e.g., nitration, halogenation) at positions 2 and 7.

- Steric hindrance : The fused xanthene ring may limit access to the amide group, requiring bulky catalysts (e.g., Pd(OAc)₂/PPh₃) for cross-coupling reactions .

- Photophysical studies : Measure fluorescence quantum yield to assess electronic effects of substituents on the xanthene moiety .

Basic: What are the critical purification steps, and how does solvent selection impact purity?

Methodological Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate (4:1) for non-polar intermediates or methanol/dichloromethane (1:10) for polar products .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for amides) to remove unreacted starting materials .

- Solvent impact : Polar aprotic solvents (e.g., DMF) may retain ionic impurities, while toluene efficiently removes hydrophobic by-products .

Advanced: What alternative catalytic systems improve low yields in triazole formation?

Methodological Answer:

- Ruthenium catalysis : For strained alkynes, Ru(II) catalysts enable regioselective triazole synthesis, bypassing Cu(I) limitations .

- Solvent-free conditions : Mechanochemical grinding (ball milling) enhances reaction efficiency and reduces side products .

- Microwave irradiation : Shorten reaction time (10–15 min) and improve regioselectivity in azide-alkyne cycloadditions .

Basic: How can researchers validate the absence of by-products?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to detect impurities with UV-Vis and mass spectral matching .

- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity in complex mixtures .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model binding to microbial enzyme active sites (e.g., E. coli DNA gyrase) using PDB structures .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .

- DFT calculations (Gaussian 16) : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Advanced: How can intermediates with labile triazole moieties be stabilized?

Methodological Answer:

- Low-temperature storage : Keep intermediates at –20°C in amber vials to prevent photodegradation .

- Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Cu(I)-catalyzed cycloadditions) .

- Protecting groups : Temporarily protect reactive sites (e.g., Boc for amines) during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.